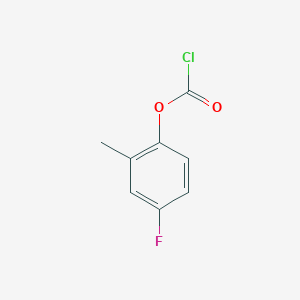

4-Fluoro-2-methylphenyl chloroformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

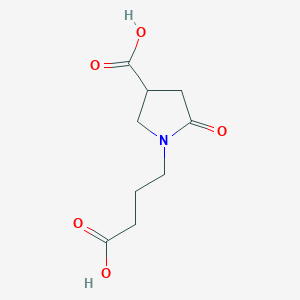

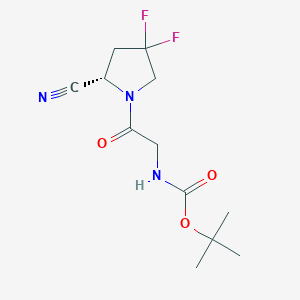

4-Fluoro-2-methylphenyl chloroformate is an organofluorine compound . It has a molecular weight of 188.58 and a molecular formula of C8H6ClFO2 .

Synthesis Analysis

Chloroformates are a class of organic compounds with the formula ROC(O)Cl. They are formally esters of chloroformic acid . They are used as reagents in organic chemistry . For example, benzyl chloroformate is used to introduce the Cbz (carboxybenzyl) protecting group and fluorenylmethyloxycarbonyl chloride is used to introduce the FMOC protecting group .Molecular Structure Analysis

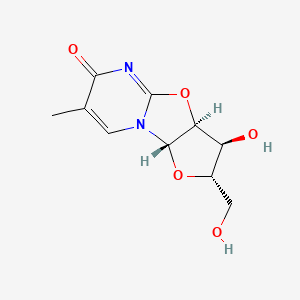

The molecular structure of 4-Fluoro-2-methylphenyl chloroformate consists of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a chloroformate group .Chemical Reactions Analysis

Chloroformates are reactive compounds. They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .Physical And Chemical Properties Analysis

4-Fluoro-2-methylphenyl chloroformate is a colorless liquid. It is highly soluble in most organic solvents such as dichloromethane, THF, and acetonitrile.科学的研究の応用

Synthesis and Characterization

4-Fluoro-2-methylphenyl chloroformate is a versatile reagent used in the synthesis and characterization of various organic compounds. For instance, it has been involved in the synthesis of single crystals such as 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP), showcasing its utility in crystal growth and material characterization through techniques like X-ray diffraction, FT-IR, FT-Raman, and SEM analyses (Meenatchi et al., 2015). Additionally, its role in the solvolysis of 4-fluorophenyl chlorothionoformate highlights the chemical's importance in understanding solvent effects and reaction mechanisms in organic synthesis (D'Souza et al., 2011).

Material Science and Engineering

In material science, compounds derived from 4-fluoro-2-methylphenyl chloroformate are used to create high-density gas adsorption materials. For example, fluorous metal-organic frameworks demonstrate significant capabilities for H2, O2, and N2 adsorption, underscoring the potential of fluorinated organic compounds in developing advanced gas storage solutions (Yang et al., 2007).

Polymer Science

The compound also finds applications in polymer science, where it is used to study the polymerization behavior of related fluorinated monomers. These studies provide insights into creating new polymers with desirable properties such as solubility, thermal stability, and potential applications in various industries, including electronics and materials engineering (Kaiti & Fossum, 2006).

Pharmaceutical and Biological Research

In pharmaceutical research, derivatives of 4-fluoro-2-methylphenyl chloroformate are explored for their potential biological activities. The synthesis of novel compounds via reactions like the Ugi reaction, which incorporates bioactive substructures, can lead to the development of candidate pesticides and antiviral agents, demonstrating the compound's role in the discovery of new therapeutic agents (Zuo et al., 2010).

Analytical Chemistry and Sensor Development

Furthermore, 4-fluoro-2-methylphenyl chloroformate derivatives are utilized in developing novel fluorophores and sensors for detecting various ions and molecules. This application is crucial in analytical chemistry, where sensitive and selective detection methods are constantly needed (Patra et al., 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

(4-fluoro-2-methylphenyl) carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-5-4-6(10)2-3-7(5)12-8(9)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUKKOIBVLTCOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)

![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)

![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)

![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)

![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)

![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)